molecular formula C18H14ClNO3 B2514865 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 862663-06-7

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B2514865
CAS RN: 862663-06-7
M. Wt: 327.76
InChI Key: IBYXFRLOEDOQTJ-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid (CEPCA) is an organic compound that belongs to the quinoline carboxylic acid family. CEPCA is a colorless solid that is insoluble in water, but soluble in organic solvents. It has a melting point of 122-124°C. CEPCA is a synthetic compound that is used in various scientific research applications, as well as in the synthesis of other compounds.

Scientific Research Applications

Antibacterial Activity

8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been studied for their antibacterial properties. For instance, a series of quinoline derivatives, including 8-alkoxyquinolones, showed significant antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria. The ethoxy derivatives, in particular, displayed a promising safety profile despite being less active in antibacterial assays (Sánchez et al., 1995).

Analytical Reagent Use

Quinoline derivatives like this compound have been employed as analytical reagents. For instance, quinoxaline-2-carboxylic acid and its derivatives have been used to determine various metal ions due to their ability to form soluble products with metal salts and establish the optimum pH range for complete precipitation (Dutt, Sanayal, & Nag, 1968).

Fluorophore Applications in Biochemistry and Medicine

Certain quinoline derivatives, known for their efficient fluorescence, are widely used in biochemistry and medicine for studying various biological systems. They are particularly useful as DNA fluorophores based on fused aromatic systems containing heteroatoms, offering sensitive and selective compounds for research purposes (Aleksanyan & Hambardzumyan, 2013).

Chelating Ion Exchangers

Quinoline-2-carboxylic acids with different substituents have been utilized in creating chelating ion exchangers. These exchangers are effective in extracting metal ions from aqueous solutions, demonstrating significant potential in environmental and analytical chemistry (Moberg et al., 1990).

Anticancer Potential

Research has been conducted on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their potential anticancer activity. These compounds have shown promise as novel anticancer agents, with some demonstrating significant apoptotic DNA fragmentation in cancer cell lines (Bhatt, Agrawal, & Patel, 2015).

Antimicrobial Applications

Quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. Some novel quinoline derivatives demonstrated active properties against various microorganisms, showing potential as antimicrobial agents (Kumar & Kumar, 2021).

properties

IUPAC Name

8-chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-2-23-16-9-4-3-6-12(16)15-10-13(18(21)22)11-7-5-8-14(19)17(11)20-15/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYXFRLOEDOQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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